2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14541867
InChI: InChI=1S/C18H12N4OS2/c23-16-9-11(10-24-18-21-13-6-2-4-8-15(13)25-18)19-17-20-12-5-1-3-7-14(12)22(16)17/h1-9H,10H2,(H,19,20)
SMILES:
Molecular Formula: C18H12N4OS2
Molecular Weight: 364.4 g/mol

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

CAS No.:

Cat. No.: VC14541867

Molecular Formula: C18H12N4OS2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one -

Specification

Molecular Formula C18H12N4OS2
Molecular Weight 364.4 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Standard InChI InChI=1S/C18H12N4OS2/c23-16-9-11(10-24-18-21-13-6-2-4-8-15(13)25-18)19-17-20-12-5-1-3-7-14(12)22(16)17/h1-9H,10H2,(H,19,20)
Standard InChI Key IBHFLFYEAVVPRL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=NC5=CC=CC=C5S4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one, reflects its intricate architecture. Its molecular formula, C₁₈H₁₂N₄OS₂, corresponds to a molecular weight of 364.4 g/mol. Key structural components include:

  • A benzothiazole moiety (1,3-benzothiazol-2-ylsulfanyl group), known for electron-deficient aromatic systems that enhance bioactivity.

  • A pyrimido[1,2-a]benzimidazole core, combining nitrogen-rich pyrimidine and benzimidazole rings, which facilitate hydrogen bonding and π-π interactions with biological targets.

  • A methylsulfanyl (-SCH₃) linker bridging the two heterocyclic systems, contributing to conformational flexibility and hydrophobic interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₂N₄OS₂
Molecular Weight364.4 g/mol
IUPAC Name2-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
CAS NumberNot publicly disclosed
Spectral Data (IR)ν(C=O): ~1680 cm⁻¹; ν(NH): ~3250 cm⁻¹

Synthetic Methodologies

Multi-Step Condensation Approach

The synthesis typically involves a three-step protocol starting with 2-aminobenzimidazole:

  • Condensation: Reacting 2-aminobenzimidazole with aromatic aldehydes (e.g., benzaldehyde derivatives) in acidic media to form Schiff bases.

  • Cyclization: Introducing a thio derivative (e.g., 2-mercaptobenzothiazole) under reflux conditions to cyclize the intermediate into the pyrimido[1,2-a]benzimidazole scaffold.

  • Functionalization: Sulfur alkylation at the methyl position using agents like methyl iodide to install the benzothiazol-2-ylsulfanyl group.

Optimization Challenges

  • Yield Limitations: The final step often yields ≤50% due to steric hindrance from the bulky benzothiazole group.

  • Purification: Chromatographic separation is required to isolate the product from unreacted intermediates and dimeric byproducts.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

Structurally related pyrimidino-benzothiazole derivatives exhibit cyclooxygenase-2 (COX-2) inhibition, with IC₅₀ values ranging from 0.8–2.4 μM . While direct data for this compound is lacking, its shared pharmacophore—a planar aromatic system and sulfhydryl group—implies comparable COX-2 selectivity over COX-1 .

Antimicrobial Efficacy

Benzimidazole-thiazole hybrids have shown broad-spectrum antimicrobial activity. For example, analogs inhibit Staphylococcus aureus (MIC: 4 μg/mL) and Candida albicans (MIC: 8 μg/mL) by disrupting microbial DNA gyrase and ergosterol biosynthesis.

Pharmacological Applications and Limitations

Therapeutic Prospects

  • Neurological Disorders: Potential as an adjunctive therapy for epilepsy or anxiety disorders due to GABA receptor interaction.

  • Infectious Diseases: Could address drug-resistant bacterial and fungal strains via novel enzymatic targets.

  • Oncology: Benzimidazole derivatives are known topoisomerase inhibitors, suggesting anticancer applications .

Current Limitations

  • ADME/Toxicity Data: No in vivo pharmacokinetic or toxicity profiles are available, hindering preclinical advancement.

  • Synthetic Scalability: Low yields and complex purification limit bulk production for clinical trials.

Future Research Directions

Mechanistic Elucidation

  • Target Identification: Proteomic studies (e.g., affinity chromatography) to map binding partners in neuronal and microbial systems.

  • Structure-Activity Relationships (SAR): Modifying the sulfanyl linker length or substituting benzothiazole with other heterocycles to optimize potency .

Preclinical Development

  • In Vivo Models: Testing anticonvulsant efficacy in rodent seizure models (e.g., maximal electroshock test).

  • Toxicology: Acute and chronic toxicity assessments in mammalian systems to establish safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator